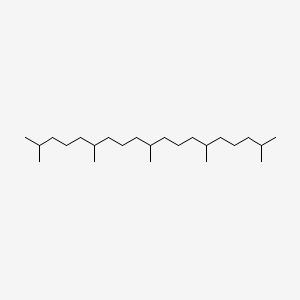
2,6,10,14,18-Pentamethylnonadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,10,14,18-Pentamethylnonadecane is a hydrocarbon compound with the molecular formula C24H50 . It is a branched alkane, characterized by the presence of five methyl groups attached to a nonadecane backbone. This compound is known for its high molecular weight and relatively low density .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14,18-Pentamethylnonadecane typically involves the alkylation of nonadecane with methyl groups. This can be achieved through various methods, including:
Friedel-Crafts Alkylation: This method uses a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation of nonadecane with methyl chloride (CH3Cl).
Grignard Reaction: In this method, a Grignard reagent such as methylmagnesium bromide (CH3MgBr) is reacted with a suitable precursor to introduce the methyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product .
化学反应分析
Types of Reactions
2,6,10,14,18-Pentamethylnonadecane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to convert the alkane into corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) to produce lower alkanes.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the compound, forming products like 2,6,10,14,18-pentamethyl-1-chlorononadecane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2), palladium (Pd) catalyst
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Lower alkanes
Substitution: Halogenated derivatives
科学研究应用
2,6,10,14,18-Pentamethylnonadecane has various applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studied for its role in biological membranes and its interactions with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a lubricant additive to improve the performance and longevity of mechanical systems.
作用机制
The mechanism of action of 2,6,10,14,18-Pentamethylnonadecane involves its interaction with hydrophobic environments. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature allows it to interact with non-polar molecules, making it useful in various industrial applications .
相似化合物的比较
Similar Compounds
2,6,10,14-Tetramethylpentadecane: A similar branched alkane with four methyl groups.
2,6,10,14,18,22-Hexamethyltetracosane: A longer-chain alkane with six methyl groups.
Uniqueness
2,6,10,14,18-Pentamethylnonadecane is unique due to its specific branching pattern and the number of methyl groups. This structure imparts distinct physical and chemical properties, such as lower density and higher boiling point compared to its linear counterparts .
属性
CAS 编号 |
55191-61-2 |
|---|---|
分子式 |
C24H50 |
分子量 |
338.7 g/mol |
IUPAC 名称 |
2,6,10,14,18-pentamethylnonadecane |
InChI |
InChI=1S/C24H50/c1-20(2)12-8-14-22(5)16-10-18-24(7)19-11-17-23(6)15-9-13-21(3)4/h20-24H,8-19H2,1-7H3 |
InChI 键 |
OJXBLWMIJXWKQV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


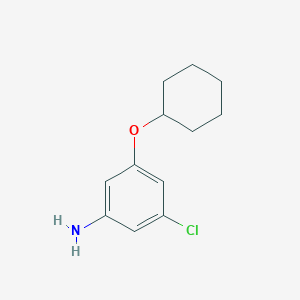


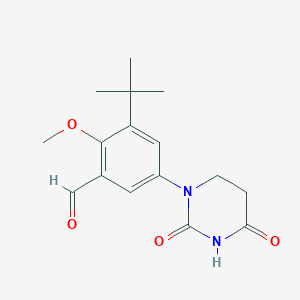

![(1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol](/img/structure/B13974053.png)
![7-(2-Hydroxyethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13974061.png)
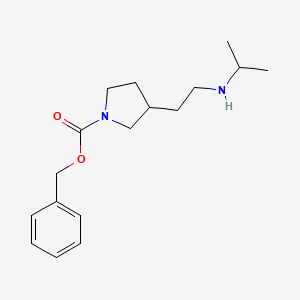
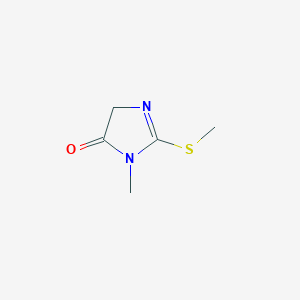


![3-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13974093.png)
![N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B13974096.png)
![(R)-1-[3-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13974106.png)
